8-(thiophene-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
“8-(thiophene-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[321]octane” is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a triazole ring, and an azabicyclo[321]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(thiophene-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane” typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the thiophene-3-carbonyl group: This can be achieved through the acylation of thiophene using reagents like acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
Construction of the triazole ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Assembly of the azabicyclo[3.2.1]octane core: This structure can be formed through a series of cyclization reactions, often involving nitrogen-containing precursors and appropriate ring-closing conditions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The triazole and thiophene rings can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized thiophene derivatives, reduced carbonyl compounds, and substituted triazole or thiophene rings.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may make it a candidate for use as a ligand in catalytic reactions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The compound’s structural features suggest potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Biological Probes: It could be used as a probe to study biological processes involving its target pathways.
Industry
Materials Science: The compound might be explored for use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which “8-(thiophene-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane” exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane derivatives: Compounds with similar bicyclic structures.
Thiophene derivatives: Compounds containing the thiophene ring.
Triazole derivatives: Compounds featuring the triazole ring.
Uniqueness
“8-(thiophene-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane” is unique due to the combination of these three distinct structural elements, which may confer unique chemical reactivity and biological activity compared to other compounds with only one or two of these features.
Properties
IUPAC Name |
thiophen-3-yl-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(10-3-6-20-9-10)17-11-1-2-12(17)8-13(7-11)18-15-4-5-16-18/h3-6,9,11-13H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIGEGMCAPAFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CSC=C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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